

Physicochemical properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

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Compound of Interest

Compound Name: (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B1139068

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In-depth Technical Guide: (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

A comprehensive search for the physicochemical properties, experimental protocols, and biological activity of **(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid** has yielded no specific data for this compound in publicly available scientific literature and chemical databases.

While general principles of organic chemistry can be used to predict the behavior of this molecule, this guide cannot provide specific quantitative data, established experimental protocols, or validated biological pathways as requested, due to the absence of published research on this particular substance.

The structure of **(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid**, featuring a long lipophilic octadecyl chain attached to a phenyl ring, which is in turn connected to a butenoic acid moiety, suggests it would be a highly lipophilic, hydrophobic molecule with low aqueous solubility. The presence of the carboxylic acid group would provide a site for ionization, making its solubility pH-dependent.

Predicted Physicochemical Properties

Without experimental data, we can only provide estimations based on the chemical structure. These are not substitutes for empirical measurements.

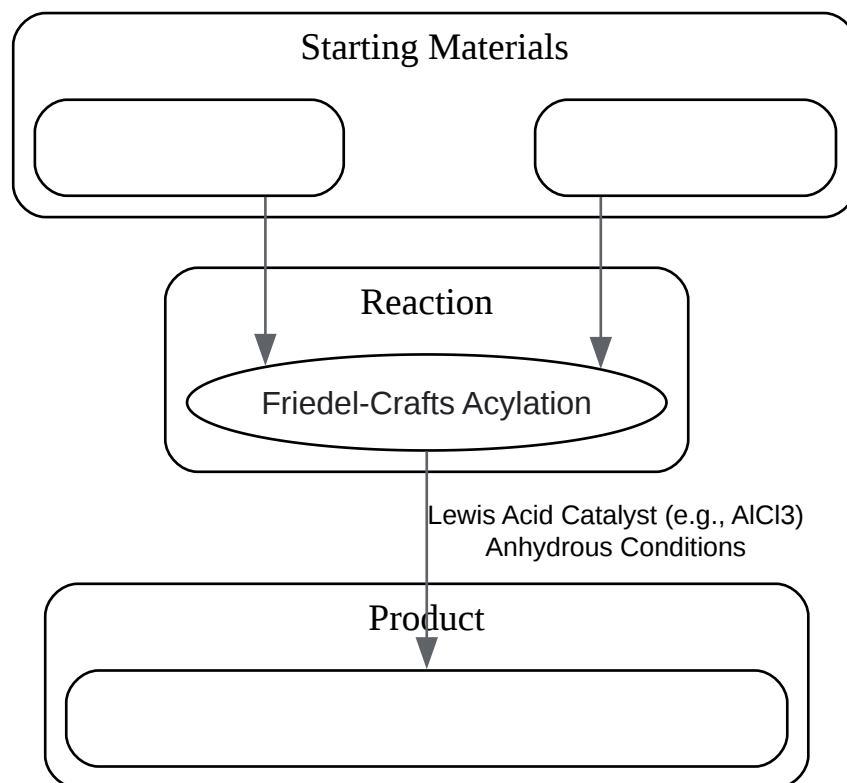
Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C28H44O3	Based on structural components.
Molecular Weight	428.65 g/mol	Calculated from the molecular formula.
Melting Point	Likely a waxy solid at room temperature	The long alkyl chain would likely lead to a relatively low melting point compared to non-alkylated analogs.
Boiling Point	High, with probable decomposition	The high molecular weight and presence of a carboxylic acid would lead to a very high boiling point, likely with decomposition before boiling at atmospheric pressure.
Solubility	Poor in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform)	The long C18 alkyl chain confers significant hydrophobic character.
pKa	~4-5	The carboxylic acid group is expected to have a pKa in the typical range for acrylic acids.
LogP	Very high (>8)	The octadecyl group would make this compound extremely lipophilic.

Experimental Protocols

No specific experimental protocols for the synthesis, purification, or analysis of **(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid** were found. However, a general synthetic approach can be proposed based on established organic chemistry reactions.

Proposed Synthetic Workflow

A plausible synthetic route would involve a Friedel-Crafts acylation of octadecylbenzene with maleic anhydride.



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Proposed synthesis of the target compound.

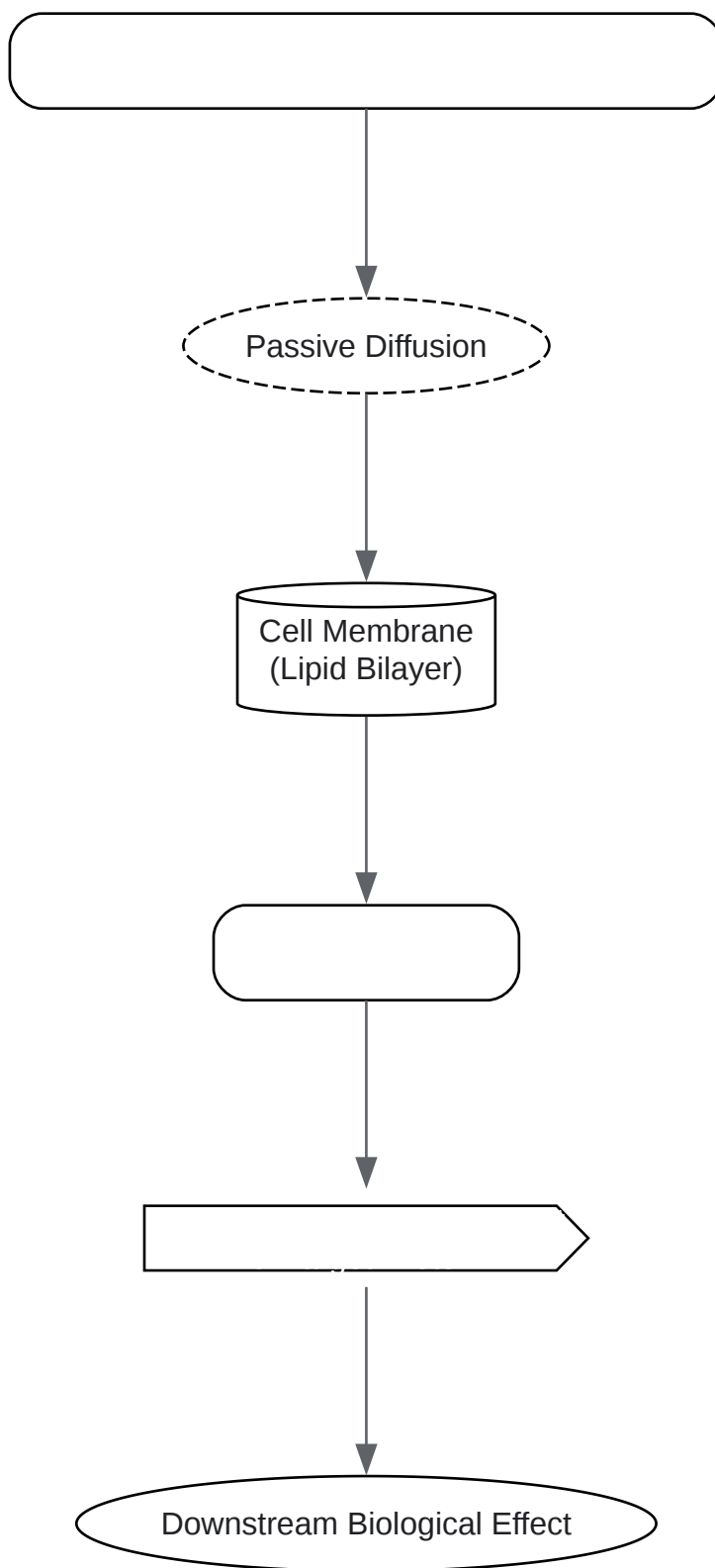
Potential Biological Activity and Signaling Pathways

There is no published information on the biological activity of **(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid**. The presence of a long alkyl chain suggests potential interactions with lipid membranes and hydrophobic binding pockets of proteins. The enoic acid moiety is a Michael acceptor and could potentially react with nucleophilic residues in proteins, suggesting a possibility for covalent modification of biological targets.

Given the lipophilic nature, if this compound were to have biological activity, it would likely involve pathways related to lipid metabolism, membrane function, or interaction with hydrophobic signaling molecules.

Hypothetical Cellular Interaction Pathway

The following diagram illustrates a hypothetical pathway for how a lipophilic molecule like this might interact with a cell. This is a generalized representation and is not based on experimental evidence for the specific compound.



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Hypothetical cellular uptake and interaction.

In conclusion, while the chemical structure of **(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid** allows for predictions about its properties and potential synthesis, a lack of empirical data means that this guide remains speculative. Further experimental research is necessary to determine the actual physicochemical properties, develop robust experimental protocols, and investigate any potential biological activity.

- To cite this document: BenchChem. [Physicochemical properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139068#physicochemical-properties-of-e-4-4-octadecylphenyl-4-oxobut-2-enoic-acid]

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